molecular formula C7H13Br B2724766 1-(3-Bromopropyl)-1-methylcyclopropane CAS No. 2138236-23-2

1-(3-Bromopropyl)-1-methylcyclopropane

Cat. No.: B2724766
CAS No.: 2138236-23-2
M. Wt: 177.085
InChI Key: LVLNWGPSBXDEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-1-methylcyclopropane is a chemical reagent intended for research purposes and is not for human or veterinary use. This compound features a cyclopropane ring, a highly strained structure known for its unique reactivity, fused with a 3-bromopropyl chain . The presence of the terminal bromine atom makes it a valuable alkylating agent, while the methylcyclopropane moiety can participate in various ring-opening and ring-expansion reactions . Its primary research application lies in synthetic organic chemistry, where it serves as a key building block for the construction of more complex molecular architectures. For instance, theoretical studies have explored the radical ring-expansion reactions of closely related methylenecyclopropane derivatives to access larger carbocyclic systems . The reactivity of the cyclopropane ring also allows for investigations in transition-metal catalyzed transformations and cycloaddition chemistry, pathways that are well-documented for methylcyclopropane and other cyclopropene analogs . Researchers value this compound for its potential to introduce cyclopropyl groups or to serve as a precursor for reactive intermediates in the development of novel synthetic methodologies and in materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropyl)-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(4-5-7)3-2-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNWGPSBXDEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromopropyl 1 Methylcyclopropane

Strategies for Cyclopropane (B1198618) Ring Formation

The formation of the 1-methylcyclopropane moiety is a critical step that can be approached through various synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. The two principal strategies involve the direct formation of the three-membered ring from an alkene (carbene-mediated cyclopropanation) or the formation of the ring through an intramolecular cyclization reaction.

Carbene-Mediated Cyclopropanation Reactions

Carbene-mediated reactions are a cornerstone of cyclopropane synthesis, involving the addition of a carbene or a carbenoid species to an alkene. libretexts.org For the synthesis of a 1,1-disubstituted cyclopropane like the target molecule, the starting material would typically be a trisubstituted alkene.

One of the most well-established methods is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene (B1212753) group to a double bond. wikipedia.orgmasterorganicchemistry.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org The reaction proceeds via a concerted mechanism, where the methylene group is delivered to both carbons of the alkene simultaneously. organicchemistrytutor.com To synthesize a precursor for 1-(3-Bromopropyl)-1-methylcyclopropane, one could start with an alkene such as 2-methyl-1-pentene.

Modifications to the classic Simmons-Smith reaction have been developed to improve yields and reactivity. The Furukawa modification, for instance, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance the reaction's efficiency. wikipedia.org The choice of solvent and the nature of the zinc source are critical factors that can influence the reaction's outcome. numberanalytics.comnumberanalytics.com

Another carbene-based approach involves the use of diazo compounds, such as diazomethane (B1218177) (CH₂N₂), often in the presence of a metal catalyst. libretexts.orgwikipedia.org These reactions can be hazardous due to the explosive nature of diazo compounds but offer an alternative route to cyclopropanation. wikipedia.org

Intramolecular Cyclization Approaches

Intramolecular cyclization provides an alternative pathway to the cyclopropane ring. This strategy typically involves a molecule containing a good leaving group and a nucleophilic center positioned to allow for a 3-exo-trig cyclization. wikipedia.org For instance, a suitably substituted 1,3-dihaloalkane, upon treatment with a strong base, can generate a carbanion that subsequently displaces the second halide intramolecularly to form the cyclopropane ring.

In the context of synthesizing this compound, a hypothetical precursor could be a compound like 1,3-dibromo-3-methylhexane. Treatment with a strong, non-nucleophilic base would facilitate the deprotonation at the carbon adjacent to one of the bromine atoms, followed by an internal nucleophilic substitution to close the ring. The success of this approach is highly dependent on managing competing elimination reactions and ensuring the correct regioselectivity of the cyclization.

Functionalization of the Propyl Chain

Once the 1-methylcyclopropane core structure with an appropriate three-carbon side chain is established, the next critical phase is the introduction of the bromine atom at the terminal position of the propyl group. This typically involves the conversion of a more stable functional group, such as a hydroxyl group.

Introduction of the Bromine Moiety

The most direct and common method for introducing the bromine moiety onto the terminal carbon of the propyl chain is through the conversion of a primary alcohol. The precursor, 1-(3-hydroxypropyl)-1-methylcyclopropane, can be readily converted to the desired this compound using standard brominating agents.

Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation. byjus.com The reaction proceeds through an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃ and displacing a bromide ion. This process converts the hydroxyl group into an excellent leaving group (a phosphite (B83602) ester). The displaced bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen in a backside attack, leading to inversion of configuration if the carbon were chiral. byjus.commasterorganicchemistry.com This method is generally preferred over using hydrobromic acid as it minimizes the risk of carbocation rearrangements. masterorganicchemistry.com

The reaction is typically carried out in an inert solvent, and often a weak base like pyridine (B92270) is added to neutralize the HBr byproduct. byjus.com

Precursor Chemistry and Derivatization Routes

The ester, for example, methyl 1-methylcyclopropanecarboxylate, can be reduced to the primary alcohol, 1-(1-hydroxymethyl)-1-methylcyclopropane. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. This initial alcohol can then be elongated to the desired propyl chain through a series of standard organic reactions, such as conversion to a tosylate, displacement with cyanide, and subsequent reduction and hydrolysis.

A more direct approach to 1-(3-hydroxypropyl)-1-methylcyclopropane would involve the hydroboration-oxidation of 1-allyl-1-methylcyclopropane. This two-step reaction sequence provides a regioselective and stereoselective method for the anti-Markovnikov addition of water across the double bond, yielding the desired terminal alcohol.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Each step of the synthesis requires careful consideration of parameters such as solvent, temperature, stoichiometry, and catalyst.

For the cyclopropanation step, particularly the Simmons-Smith reaction, several factors can be tuned. The choice of zinc activation, for instance, can significantly impact yields. While the traditional zinc-copper couple is effective, activated zinc or the use of diethylzinc (Furukawa modification) can lead to improved results. wikipedia.orgthermofisher.com The solvent also plays a crucial role, with ethereal solvents like diethyl ether or dichloromethane (B109758) commonly employed. numberanalytics.com

Below is a table summarizing the optimization of a generic Simmons-Smith reaction.

EntryZinc SourceSolventTemperature (°C)Yield (%)
1Zn-Cu CoupleDiethyl Ether2565
2Et₂ZnDiethyl Ether0 to 2585
3Zn-Cu CoupleDichloromethane2570
4Et₂Zn1,2-Dichloroethane0 to 2590

This table is a representation of typical optimization trends for the Simmons-Smith reaction and is not specific to the synthesis of this compound.

In the bromination of the alcohol precursor, the reaction conditions can also be optimized. The stoichiometry of PBr₃ is important; typically, slightly more than one-third of an equivalent is used per equivalent of alcohol, as each PBr₃ molecule can react with three alcohol molecules. manac-inc.co.jp The temperature is usually kept low initially to control the exothermic reaction and then may be raised to ensure completion. youtube.com

The following table illustrates the effect of reaction conditions on the bromination of a primary alcohol.

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1PBr₃Diethyl Ether0 to 25488
2CBr₄ / PPh₃Dichloromethane25392
3HBr (48% aq.)-100675 (with potential rearrangement)
4PBr₃Pyridine0 to 25490

This table provides a general comparison of bromination methods for primary alcohols and is not based on the specific substrate 1-(3-hydroxypropyl)-1-methylcyclopropane.

By carefully selecting and optimizing the conditions for both the formation of the cyclopropane ring and the subsequent functionalization of the side chain, a robust and efficient synthesis of this compound can be achieved.

Stereochemical Control in Synthesis

The stereochemistry of this compound is defined by the single stereocenter at the C1 position of the cyclopropane ring. Achieving control over this stereocenter is a critical aspect of its synthesis, particularly for applications where specific enantiomers or diastereomers are required. The key to stereochemical control lies in the cyclopropanation step of an appropriate alkene precursor.

A logical precursor for the synthesis is 4-methylpent-4-en-1-ol. Asymmetric cyclopropanation of this 1,1-disubstituted alkene would establish the chiral cyclopropane ring. Several catalytic asymmetric methods are applicable for this transformation.

One of the most powerful methods for the enantioselective synthesis of cyclopropanes is the catalytic addition of a carbene or carbenoid to an alkene. nih.gov For 1,1-disubstituted alkenes like 4-methylpent-4-en-1-ol, transition metal-catalyzed reactions using diazo compounds can be employed. dicp.ac.cnnih.govacs.org Chiral rhodium(II) or copper(I) complexes are commonly used catalysts for these transformations. The choice of the chiral ligand on the metal center is crucial for inducing high enantioselectivity. For instance, rhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands have proven effective in a wide range of asymmetric cyclopropanation reactions.

Another well-established method for cyclopropanation is the Simmons-Smith reaction, which typically involves the use of a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wiley-vch.dewikipedia.org While the classical Simmons-Smith reaction is not asymmetric, several modifications have been developed to achieve enantioselectivity. One approach involves the use of a stoichiometric chiral auxiliary attached to the alkene substrate. harvard.edu More advanced methods employ catalytic amounts of a chiral ligand in the presence of a stoichiometric amount of a zinc reagent. harvard.edu For allylic alcohols, the hydroxyl group can direct the cyclopropanation, often leading to high diastereoselectivity. wiley-vch.dewikipedia.org

The table below illustrates a hypothetical comparison of different catalytic systems for the asymmetric cyclopropanation of 4-methylpent-4-en-1-ol to yield 1-methyl-1-(3-hydroxypropyl)cyclopropane with a high degree of enantiomeric excess (ee).

Catalyst SystemCarbene SourceTypical Enantiomeric Excess (ee)Key Features
Chiral Rhodium(II) CarboxamidateCH2N2 (in situ)>90%High efficiency and selectivity for a broad range of alkenes. Requires careful handling of diazo compounds.
Chiral Copper(I)-bis(oxazoline) ComplexEthyl diazoacetate (followed by reduction)80-95%Well-established catalysts, though may require a subsequent reduction step if an ester-substituted carbene is used.
Asymmetric Simmons-Smith (Chiral Ligand)CH2I2, Et2Zn70-90%Avoids the use of diazo compounds. The efficiency is highly dependent on the chiral ligand and substrate.

Once the chiral alcohol, 1-methyl-1-(3-hydroxypropyl)cyclopropane, is obtained, the final step is the conversion of the hydroxyl group to a bromide. This is a standard functional group transformation that generally proceeds without affecting the stereocenter at the cyclopropane ring.

Green Chemistry Principles in Synthetic Routes

The final step in the proposed synthesis, the conversion of 1-methyl-1-(3-hydroxypropyl)cyclopropane to this compound, provides a clear opportunity to apply green chemistry principles. Traditional methods for this conversion often involve reagents like phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃), which generate significant amounts of toxic and difficult-to-separate byproducts.

Greener alternatives for the bromination of alcohols have been developed. These methods aim to replace hazardous reagents with more environmentally benign options and to improve the atom economy of the reaction. For example, using pyridinium-based ionic liquids as both the solvent and the bromide source in the presence of an acid catalyst can be a greener alternative to the Appel reaction. researchgate.net Another approach involves the use of polymer-supported reagents, such as polymer-supported triphenylphosphine, which simplifies product purification as the phosphine (B1218219) oxide byproduct remains on the solid support and can be filtered off. rsc.org

The use of in situ generated bromine from less hazardous sources is another green strategy. A combination of a bromide salt and an oxidizing agent can be used to generate the active brominating species in catalytic amounts. rsc.org Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a more environmentally friendly solvent like tetrahydrofuran (B95107) (THF) can also be a better choice compared to traditional brominating agents in chlorinated solvents. researchgate.net

The following table compares traditional and greener methods for the bromination of the alcohol precursor.

Bromination MethodReagentsByproductsGreen Chemistry Considerations
Traditional (Appel Reaction)CBr4, PPh3CHBr3, Ph3PO (triphenylphosphine oxide)Low atom economy, use of a chlorinated solvent (CCl4 or CHCl3), and a stoichiometric, difficult-to-remove byproduct.
Traditional (with PBr3)PBr3H3PO3Corrosive and moisture-sensitive reagent, generates acidic waste.
Greener Alternative 1Polymer-supported PPh3, CBr4CHBr3, Polymer-supported Ph3POByproduct is easily removed by filtration, potentially allowing for regeneration of the reagent.
Greener Alternative 2Pyridinium-based Ionic Liquid, p-TsOHWaterSolvent-free conditions, ionic liquid can potentially be recycled. researchgate.net
Greener Alternative 31,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in THF5,5-dimethylhydantoinAvoids chlorinated solvents and highly toxic reagents. researchgate.net

By carefully selecting the synthetic route and the reagents used in each step, the synthesis of this compound can be designed to be both stereoselective and environmentally conscious.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom attached to the propyl chain in 1-(3-Bromopropyl)-1-methylcyclopropane is situated on a primary carbon. This structural feature is highly indicative of a propensity to undergo nucleophilic substitution reactions, most likely via an S(_N)2 mechanism. The rate of such reactions would be dependent on the concentration of both the substrate and the attacking nucleophile.

Intramolecular Cyclization Pathways (e.g., Spirocyclization, Annulation)

The structure of this compound is conducive to intramolecular reactions. Upon treatment with a strong, non-nucleophilic base, it is plausible that an intramolecular S(_N)2 reaction could occur. The base would deprotonate a carbon on the cyclopropane (B1198618) ring, creating a carbanionic center that could then attack the electrophilic carbon bearing the bromine atom. This process would lead to the formation of a spirocyclic compound, specifically 4-methylspiro[2.2]pentane.

Another potential intramolecular pathway could involve a Michael Initiated Ring Closure (MIRC) type reaction, although this typically requires the presence of an activating group, which is absent in this specific molecule.

Intermolecular Substitution Pathways with Various Nucleophiles

In the presence of external nucleophiles, this compound is expected to undergo intermolecular substitution. A variety of nucleophiles could be employed to displace the bromide leaving group. The general reaction scheme would be:

This compound + Nu → 1-(3-Nucleophilopropyl)-1-methylcyclopropane + Br

The following table outlines potential products from reactions with common nucleophiles:

NucleophileReagent ExampleProduct Name
Hydroxide (B78521)Sodium Hydroxide (NaOH)3-(1-methylcyclopropyl)propan-1-ol
CyanideSodium Cyanide (NaCN)4-(1-methylcyclopropyl)butanenitrile
Azide (B81097)Sodium Azide (NaN(_3))1-(3-azidopropyl)-1-methylcyclopropane
ThiolateSodium Hydrosulfide (NaSH)3-(1-methylcyclopropyl)propane-1-thiol
AlkoxideSodium Methoxide (NaOCH(_3))1-(3-methoxypropyl)-1-methylcyclopropane

This table represents predicted outcomes based on general S(_N)2 reactivity and not on specific experimental data for this compound.

Investigation of Stereoselectivity in Substitution Reactions

Given that the electrophilic carbon in the side chain is not a stereocenter, intermolecular substitution reactions are not expected to exhibit stereoselectivity at this position. However, if the cyclopropane ring itself were chiral, the reaction would proceed with retention of configuration at the stereocenters within the ring. Stereospecific reactions are those where stereoisomeric starting materials yield products that are also stereoisomers of one another.

Cyclopropane Ring Reactivity

The cyclopropane ring possesses significant ring strain, which can drive ring-opening reactions. The reactivity of the ring is highly dependent on the nature of its substituents.

Ring-Opening Reactions and Rearrangements

Ring-opening reactions of cyclopropanes can be initiated by electrophiles, nucleophiles, or radicals. For this compound, the substituents are not strongly electron-donating or -withdrawing, which suggests that harsh reaction conditions would be necessary to induce ring opening.

Electrophilic ring opening typically occurs in cyclopropanes bearing electron-donating groups. In the case of this compound, the methyl group is weakly electron-donating. Treatment with a strong electrophile, such as a protic acid (HBr) or a Lewis acid, could potentially lead to the cleavage of one of the C-C bonds in the cyclopropane ring. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation intermediate.

For instance, protonation of a cyclopropane C-C bond would lead to a carbocation. The most stable carbocation would be favored, directing the subsequent nucleophilic attack. However, without experimental data, the precise outcome of such a reaction with this compound remains speculative.

Nucleophilic Ring Opening

The high ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. However, in the case of this compound, which is an unactivated cyclopropane, direct nucleophilic attack leading to the cleavage of a carbon-carbon bond within the ring is generally not a facile process. Strong nucleophiles will preferentially attack the electrophilic carbon of the bromopropyl side chain in a standard SN2 reaction, leaving the cyclopropane ring intact.

For nucleophilic ring opening to occur, the cyclopropane ring typically requires activation by adjacent electron-withdrawing and/or electron-donating groups, which is not the case for this compound. In the absence of such activation, harsh reaction conditions or the use of strong Lewis acids would be necessary to induce ring cleavage. Under such conditions, a complex mixture of products would be expected due to the potential for carbocation rearrangements.

Thermally or Photochemically Induced Rearrangements

The thermal and photochemical behavior of cyclopropanes has been a subject of extensive study. For simple alkylcyclopropanes, thermal isomerization to the corresponding alkenes requires very high temperatures (above 400 °C) and proceeds through a diradical intermediate. In the case of this compound, thermolysis would likely lead to a complex mixture of products arising from both C-C bond cleavage of the ring and C-Br bond homolysis.

Photochemically, saturated cyclopropanes are generally inert to UV irradiation in the accessible wavelength range. While specific substituted cyclopropanes, such as those bearing vinyl or carbonyl groups, can undergo characteristic photochemical rearrangements, this compound lacks a suitable chromophore to absorb UV light and initiate such reactions. Therefore, significant photochemically induced rearrangements of this compound are not expected under standard conditions.

Cyclopropane as a Stereochemical Template

The rigid structure of the cyclopropane ring can be exploited to control the stereochemistry of reactions at adjacent centers. While there is a lack of specific literature examples utilizing this compound as a stereochemical template, the principle can be applied. For instance, if a chiral center were present on the cyclopropane ring, its stereochemistry could influence the outcome of reactions on the bromopropyl side chain. The compact nature of the 1-methylcyclopropyl group can also exert significant steric hindrance, which can direct the approach of reagents in substitution or elimination reactions, potentially leading to high diastereoselectivity.

Radical Reactions Involving the Bromine Moiety

Reductive Radical Cyclizations

The bromine atom in this compound can be readily converted into a carbon-centered radical through the action of radical initiators such as tributyltin hydride (Bu₃SnH) and AIBN. The resulting 4-(1-methylcyclopropyl)butyl radical can undergo intramolecular cyclization. According to Baldwin's rules, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization. This would lead to the formation of a (1-methylcyclopentyl)methyl radical, which would then be trapped by a hydrogen atom from the tin hydride to yield (1-methylcyclopentyl)methane. This type of reductive radical cyclization is a powerful tool for the construction of five-membered rings.

Reactant Radical Intermediate Cyclization Mode Cyclized Radical Final Product
This compound4-(1-methylcyclopropyl)butyl radical5-exo-trig(1-methylcyclopentyl)methyl radical(1-methylcyclopentyl)methane

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a process where a radical is generated from an alkyl halide and adds to an unsaturated bond, with the halogen atom being transferred to the resulting radical adduct. This compound can serve as a precursor for the 4-(1-methylcyclopropyl)butyl radical in ATRA reactions. In the presence of a suitable catalyst (often a transition metal complex) and an alkene, the initially formed radical would add to the double bond. The subsequent transfer of the bromine atom from another molecule of this compound would propagate the radical chain and yield the addition product. This method allows for the formation of a new carbon-carbon and a new carbon-bromine bond in a single operation.

Radical Precursor Alkene Intermediate Radical ATRA Product
This compoundR-CH=CH₂R-CH(•)-CH₂-(CH₂)₃-C(CH₃)(CH₂)₂R-CH(Br)-CH₂-(CH₂)₃-C(CH₃)(CH₂)₂

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a versatile handle for transition metal-catalyzed cross-coupling reactions. For instance, in the presence of a palladium catalyst, it can undergo coupling with a variety of organometallic reagents, such as organoboranes (Suzuki coupling), organotins (Stille coupling), or organozincs (Negishi coupling). These reactions are powerful methods for the formation of new carbon-carbon bonds.

Furthermore, this compound can be converted into its corresponding Grignard reagent, 1-methylcyclopropylpropylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent can then participate in a wide array of transition metal-catalyzed cross-coupling reactions with aryl, vinyl, or acyl halides and triflates. The use of substoichiometric amounts of zinc bromide can sometimes enhance the reactivity and yield of these coupling reactions. These transformations provide a convergent and efficient route to more complex molecules containing the 1-methylcyclopropylpropyl moiety.

Coupling Reaction Coupling Partner Catalyst Product Type
Suzuki CouplingArylboronic acidPd(0) complexAryl-(CH₂)₃-C(CH₃)(CH₂)₂
Stille CouplingOrganostannanePd(0) complexR-(CH₂)₃-C(CH₃)(CH₂)₂
Negishi CouplingOrganozinc reagentPd(0) or Ni(0) complexR-(CH₂)₃-C(CH₃)(CH₂)₂
Kumada Coupling (from Grignard)Aryl/Vinyl HalidePd(0) or Ni(0) complexR-(CH₂)₃-C(CH₃)(CH₂)₂

Cross-Coupling Reactions

While specific literature on the cross-coupling reactions of this compound is scarce, its structure suggests utility in forming carbon-carbon and carbon-heteroatom bonds. The terminal bromide of the propyl chain is the primary site for such reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating these bonds. scispace.com

A common strategy involves the conversion of the alkyl bromide to an organometallic reagent, such as a Grignard or an organozinc reagent, which then participates in the cross-coupling with a suitable partner. For instance, treatment of this compound with magnesium would yield the corresponding Grignard reagent. This intermediate could then be coupled with aryl, vinyl, or acyl halides or triflates in the presence of a palladium catalyst. organic-chemistry.org

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions

Coupling Partner (R-X)ProductCatalyst System (Example)Reaction Type
Aryl Halide (e.g., Bromobenzene)1-(3-Arylpropyl)-1-methylcyclopropanePd(OAc)₂, P(t-Bu)₃Suzuki-Miyaura (via boronate) or Negishi-type
Vinyl Halide (e.g., Vinyl Bromide)1-Methyl-1-(alkenylpropyl)cyclopropanePd(PPh₃)₄Stille (via organostannane) or Heck-type
Acyl Halide (e.g., Benzoyl Chloride)1-(3-Oxo-3-phenylpropyl)-1-methylcyclopropanePd(PPh₃)₄, CuISonogashira-Hagihara (for alkynyl partners)

The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition of the organic halide to a low-valent palladium complex, followed by transmetalation with the organometallic derivative of the cyclopropane, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. scispace.com The choice of ligands, base, and reaction conditions is crucial to optimize the yield and prevent side reactions. organic-chemistry.org

Cycloisomerization Reactions

The bromopropyl moiety in this compound provides a handle for intramolecular reactions, leading to the formation of spirocyclic compounds. These reactions, often categorized as cycloisomerizations, can be promoted by Lewis acids or by the formation of an organometallic intermediate that undergoes subsequent intramolecular nucleophilic attack.

Treatment with a strong, non-nucleophilic base could induce an intramolecular Williamson ether synthesis if a hydroxyl group were present on a neighboring carbon, though this is not the case here. More relevant is the potential for intramolecular alkylation. For instance, if the bromine were replaced by a nucleophilic carbon, cyclization could occur.

A more direct pathway to spirocycles involves the formation of a carbanion or a radical at the terminal carbon of the propyl chain, which can then attack a functional group on the cyclopropane ring. However, in the absence of an activating group on the cyclopropane, this is less likely. The most probable cycloisomerization pathway for this compound itself is an intramolecular substitution where a nucleophile displaces the bromide, with the nucleophile being tethered to the cyclopropane ring through a separate reaction.

A plausible and synthetically valuable transformation is the intramolecular cyclization to form spiro[2.4]heptane derivatives. This can be achieved by converting the bromopropyl group into a nucleophile that attacks an electrophilic center, or by an intramolecular Friedel-Crafts type reaction if an aromatic ring is suitably positioned. The formation of spirocyclic frameworks is a significant area of research in medicinal chemistry due to the unique three-dimensional structures they impart to molecules. nih.gov

Metal-Mediated Ring Opening and Functionalization

The high ring strain of cyclopropanes (approximately 27.5 kcal/mol) makes them susceptible to ring-opening reactions mediated by transition metals. wikipedia.org This process typically involves the oxidative addition of a C-C bond of the cyclopropane to a low-valent metal center, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various transformations, such as reductive elimination, β-hydride elimination, or insertion of other molecules, to yield a range of functionalized products.

For this compound, the regioselectivity of the C-C bond cleavage would be influenced by the steric and electronic properties of the substituents. Cleavage of the more substituted C1-C2 bond is often favored.

Table 2: Potential Metal-Mediated Ring-Opening Reactions

Metal CatalystIntermediatePotential Product(s)
Rh(I)RhodacyclobutaneLinear alkenes, cyclic compounds
Ni(0)NickelacyclobutaneSubstituted cyclopentanes (with an alkene partner)
Pt(II)PlatinacyclobutaneIsomerized linear haloalkenes

For example, a rhodium(I) catalyst could insert into one of the cyclopropane C-C bonds. The resulting rhodacyclobutane could then undergo β-hydride elimination and reductive elimination to afford a linear diene. Alternatively, in the presence of a π-system like an alkene or alkyne, a formal [3+2] cycloaddition could occur, leading to the formation of five-membered rings. While vinylcyclopropanes are more commonly employed in such cycloadditions, the principle can be extended to other substituted cyclopropanes under appropriate conditions.

It is important to note that the conditions required for the ring-opening of an unactivated alkylcyclopropane are generally harsher than those for cross-coupling at the side chain. Therefore, a careful selection of reagents and reaction conditions is necessary to achieve selectivity between these two reactive pathways.

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for elucidating the complex structure of 1-(3-Bromopropyl)-1-methylcyclopropane. Beyond simple 1D proton (¹H) and carbon-13 (¹³C) NMR, advanced 2D techniques and dynamic NMR studies are crucial for mapping connectivity and understanding its behavior in solution.

A combination of two-dimensional (2D) NMR experiments is required for the definitive assignment of all proton and carbon signals, confirming the molecule's connectivity.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the propyl chain (H-1' to H-2' and H-2' to H-3'). It would not, however, show correlations between the propyl chain and the isolated methyl group or the cyclopropane (B1198618) ring protons, helping to confirm the distinct fragments of the molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. sdsu.edu This is fundamental for assigning the carbon signals. For instance, the proton signal for the methyl group would correlate to the methyl carbon, and the protons of the -CH₂Br group would correlate to the most downfield aliphatic carbon signal due to the deshielding effect of the bromine atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This technique is vital for connecting the different parts of the molecule. Key expected HMBC correlations would include:

The methyl protons (H-4) correlating to the quaternary cyclopropyl (B3062369) carbon (C-1) and the cyclopropyl methylene carbons (C-2, C-3).

The methylene protons adjacent to the cyclopropane ring (H-1') correlating to the quaternary carbon (C-1).

The protons on the brominated carbon (H-3') correlating to the central methylene carbon of the propyl chain (C-2').

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, which is crucial for determining stereochemistry and preferred conformations. docbrown.info In a flexible molecule like this, NOESY could reveal spatial proximities between the methyl group protons and the protons of the propyl chain, providing insights into the rotational preferences around the C1-C1' bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Predicted values based on analogous structures containing methylcyclopropane (B1196493) and bromopropane moieties. chemicalbook.comchemicalbook.comchemicalbook.comdocbrown.inforesearchgate.net)

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1C-~20-25-
2, 3CH₂ (ring)~0.2-0.5~10-15H-2/3 → C-1, C-4
4CH₃~1.0-1.2~20-25H-4 → C-1, C-2, C-3
1'CH₂~1.4-1.6~35-40H-1' → C-1, C-2', C-2, C-3
2'CH₂~1.9-2.1~30-35H-2' → C-1', C-3'
3'CH₂Br~3.3-3.5~33-38H-3' → C-2'

The propyl chain of this compound is flexible, leading to multiple possible conformations (rotamers) due to rotation around the C-C single bonds. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in time-averaged signals.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. By lowering the temperature, it is possible to slow down the rate of conformational exchange. If the exchange rate becomes slow enough, the single time-averaged signals for the propyl chain protons could broaden and eventually resolve into separate signals for each distinct conformer. This phenomenon, known as coalescence, allows for the calculation of the energy barriers to bond rotation and the determination of the relative populations of the stable conformers. chemicalbook.comnist.gov

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₇H₁₃Br. The presence of bromine is distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units (the M⁺ and M+2 peaks). nih.govmolport.com

HRMS analysis would be used to confirm the elemental composition by matching the experimentally measured exact mass to the theoretical mass.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound (Based on the molecular formula C₇H₁₃Br)

IsotopologueFormulaTheoretical Exact Mass (Da)
M⁺C₇H₁₃⁷⁹Br176.02006
[M+2]⁺C₇H₁₃⁸¹Br178.01801

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion (parent ion) is selected, subjected to collision-induced dissociation (CID), and the masses of the resulting fragment ions (daughter ions) are measured. ekb.egmiamioh.edu

This technique is invaluable for reaction monitoring, allowing for the identification of intermediates and products in a complex mixture without prior separation. The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 97, corresponding to the C₇H₁₃⁺ cation. This is often a primary fragmentation pathway for alkyl bromides. acs.org

Loss of HBr: Cleavage of a hydrogen and the bromine atom would lead to a fragment corresponding to C₇H₁₂.

Cleavage of the propyl chain: Fragmentation at different points along the C-C bonds of the propyl chain would generate smaller charged fragments.

Ring opening/rearrangement: The high-energy cyclopropyl ring might undergo rearrangement upon ionization.

Analysis of these fragmentation patterns helps to confirm the structure and can be used to differentiate it from its isomers. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. For this compound, the key IR absorptions would be:

C-H Stretching: Vibrations of the C-H bonds in the alkyl chain and methyl group typically appear in the 2850-3000 cm⁻¹ region. C-H stretches associated with the cyclopropane ring may appear at slightly higher frequencies (~3000-3100 cm⁻¹).

C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) bending (scissoring, rocking) vibrations are expected in the 1370-1470 cm⁻¹ region. nih.gov

C-Br Stretching: The most characteristic band for identifying the bromopropyl group is the C-Br stretch. This absorption is typically found in the fingerprint region, usually between 515 and 690 cm⁻¹. youtube.comnist.gov Its exact position can confirm the presence of a primary alkyl bromide.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations.

Cyclopropane Ring Vibrations: The symmetric C-C stretching ("ring breathing") mode of the cyclopropane ring gives rise to a characteristic Raman band, often found near 1200 cm⁻¹. Other deformations and stretches of the ring are also Raman active. nist.gov A study on cyclopropane fatty acids identified marker bands for the cyclopropyl ring at approximately 2992, 1222, and 942 cm⁻¹. nist.gov

C-Br Stretching: The C-Br stretch is also observable in the Raman spectrum in the same general region as in the IR spectrum (515-690 cm⁻¹).

Together, these techniques are powerful for monitoring reactions involving this compound. For example, in a nucleophilic substitution reaction where the bromine is replaced, the disappearance of the characteristic C-Br stretching band in the IR or Raman spectrum would provide clear evidence of the reaction's progress.

Table 3: Predicted Key Vibrational Frequencies for this compound (Based on data for alkyl bromides and cyclopropane derivatives. youtube.comnih.govnist.gov)

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)
C-H Stretch (Cyclopropane)IR, Raman~3000-3100
C-H Stretch (Alkyl)IR, Raman~2850-3000
CH₂/CH₃ BendIR~1370-1470
Cyclopropane Ring "Breathing"Raman~1200-1225
C-Br StretchIR, Raman~515-690

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the structure-property relationships of any chemical compound. For derivatives of this compound, X-ray crystallography represents the gold standard for elucidating their molecular architecture with unparalleled atomic resolution. This powerful analytical technique provides unequivocal evidence of bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties and reactivity of these molecules.

Despite the foundational importance of such data, a comprehensive search of the current scientific literature and structural databases reveals a notable absence of publicly available X-ray crystallographic studies specifically focused on derivatives of this compound. While crystallographic data exists for a wide array of other cyclopropane-containing molecules, those originating directly from the title compound and featuring its characteristic 1-methyl-1-(3-bromopropyl)cyclopropane core are not yet reported in retrievable structural repositories.

The scientific community relies on databases such as the Cambridge Structural Database (CSD) for the deposition and retrieval of small-molecule crystal structures. A thorough interrogation of such resources is essential for any investigation into the solid-state behavior of novel compounds. The absence of entries for derivatives of this compound indicates a significant gap in the experimental characterization of this particular class of molecules.

Should such studies be undertaken, the resulting crystallographic data would be invaluable. A hypothetical data table, presented below, illustrates the type of detailed structural information that would be obtained from a successful X-ray diffraction experiment on a derivative of this compound. This table would typically include unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and key intramolecular dimensions.

Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 12.678
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1104.5
Z 4

| Calculated Density (g/cm³) | 1.523 |

This table is for illustrative purposes only and does not represent experimental data.

Further analysis of the crystal structure would provide precise measurements of bond lengths and angles within the molecule. For instance, the conformation of the bromopropyl chain relative to the cyclopropane ring could be definitively established, resolving any ambiguity that might arise from spectroscopic methods like NMR, which provide information about the average structure in solution. Moreover, the packing of the molecules in the crystal lattice, dictated by intermolecular forces such as van der Waals interactions or potential halogen bonding involving the bromine atom, would be revealed. This information is critical for understanding physical properties like melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and energies of different molecular states.

The structure of 1-(3-bromopropyl)-1-methylcyclopropane features several rotatable single bonds, leading to various possible conformations. The primary rotations to consider are around the C-C bonds of the propyl chain and the bond connecting the propyl chain to the cyclopropane (B1198618) ring.

Conformational analysis of similar molecules, such as methylcyclopropane (B1196493), has been a subject of theoretical and experimental studies. researchgate.netnih.gov For methylcyclopropane itself, the barrier to internal rotation of the methyl group is a well-studied parameter. These studies can be extrapolated to understand the behavior of the methyl group on the cyclopropane ring in the target molecule. The propyl chain introduces additional degrees of freedom. Rotation around the C-C bonds of the propyl chain will lead to different spatial arrangements of the bromine atom relative to the cyclopropane ring, resulting in various conformers with distinct energies.

A relaxed potential energy surface scan would typically be performed by systematically rotating each dihedral angle and calculating the corresponding energy at a given level of theory. The results would reveal the lowest energy (most stable) conformers and the energy barriers between them. The barriers to rotation are influenced by steric hindrance and electronic interactions between the substituents. For this compound, steric interactions between the bulky bromine atom, the methyl group, and the cyclopropane ring would be significant in determining the rotational barriers.

Table 1: Hypothetical Rotational Barriers for this compound Note: These are estimated values for illustrative purposes based on typical rotational barriers in similar acyclic and cyclic systems.

Rotatable BondDescriptionEstimated Rotational Barrier (kJ/mol)
Cyclopropane-CH2Rotation of the propyl group relative to the ring12 - 16
CH2-CH2Rotation around the central C-C bond of the propyl chain10 - 15
CH2-BrRotation around the C-Br bond8 - 12

Bond dissociation energy (BDE) is a critical measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically. Theoretical calculations can provide reliable estimates of BDEs. For this compound, the most likely bonds to be considered for dissociation are the C-Br bond and the C-C bonds of the strained cyclopropane ring.

The C-Br bond is expected to be the weakest bond in the molecule (excluding C-H bonds), making it the most probable site for initial dissociation in thermal or photochemical reactions. The BDE of a typical primary alkyl bromide is in the range of 290-300 kJ/mol. The presence of the cyclopropane ring might slightly influence this value due to its electronic properties.

The C-C bonds within the cyclopropane ring are weaker than those in a typical alkane due to ring strain. Theoretical calculations would be necessary to determine the precise BDEs of the different C-C bonds in the substituted cyclopropane ring. The stability of the resulting radicals is a key factor in determining the BDE.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound Note: These values are estimations based on general chemical principles and data for similar compounds. ucsb.eduustc.edu.cn

BondDescriptionEstimated BDE (kJ/mol)
C-BrCarbon-Bromine bond of the propyl chain285 - 295
C-C (ring)Carbon-Carbon bonds within the cyclopropane ring250 - 270
C-C (chain)Carbon-Carbon bonds of the propyl chain350 - 370
C-CH3Bond connecting the methyl group to the ring360 - 380

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out potential reaction pathways, identifying transition states, and calculating the energetics of chemical reactions. For this compound, potential reactions include nucleophilic substitution at the carbon bearing the bromine atom and reactions involving the cyclopropane ring.

The Arrhenius equation relates the rate constant of a reaction to the activation energy (Ea). libretexts.org Computational methods can calculate the activation energy by locating the transition state structure on the potential energy surface and determining its energy relative to the reactants.

For instance, in a nucleophilic substitution reaction (e.g., with a hydroxide (B78521) ion), both SN1 and SN2 pathways are possible. Theoretical calculations could determine the activation barriers for both pathways. The SN2 pathway would involve a pentacoordinate transition state, while the SN1 pathway would proceed through a carbocation intermediate. The stability of this carbocation would be a key factor. A primary carbocation that would be formed from this compound is generally unstable, suggesting that an SN2 mechanism might be favored. However, the steric hindrance from the cyclopropane ring could influence the feasibility of the backside attack required for an SN2 reaction.

Computational studies on the pyrolysis of alkyl halides have shown that these reactions can proceed through cyclic transition states. scispace.com A similar investigation for this compound could reveal the mechanism of its thermal decomposition.

Solvents can have a profound impact on reaction rates and mechanisms. wikipedia.org Computational models can account for solvent effects through implicit or explicit solvation models. Polar protic solvents, for example, are known to stabilize charged intermediates like carbocations, thus favoring SN1 reactions. libretexts.org Polar aprotic solvents, on the other hand, can enhance the nucleophilicity of anions, potentially accelerating SN2 reactions.

For this compound, a computational study could model a nucleophilic substitution reaction in different solvents (e.g., water, ethanol, DMSO, acetone) to predict how the reaction mechanism and rate would change. The results would likely show a preference for the SN1 pathway in polar protic solvents, provided the carbocation can be stabilized, and a preference for the SN2 pathway in polar aprotic solvents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

For example, the calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. Similarly, calculated NMR chemical shifts for the different hydrogen and carbon atoms can help in the assignment of an experimental NMR spectrum. While no specific experimental spectra for this compound are readily available in the searched literature, computational studies on similar brominated organic compounds have demonstrated the utility of this approach. nih.gov

Ligand-Binding Studies for Catalytic Applications (if applicable to derivatives)

Derivatives of this compound hold significant potential for use as ligands in transition-metal catalysis. The cyclopropyl (B3062369) moiety can interact with metal centers in various ways, and the bromopropyl group can be functionalized to introduce additional coordinating atoms, such as phosphorus or sulfur, to create chiral ligands. nih.gov These ligands can then be used in asymmetric catalysis to produce enantiomerically enriched products.

Computational ligand-binding studies are crucial for understanding the interactions between such ligands and metal catalysts. Molecular modeling techniques can be used to predict the binding affinity and geometry of the resulting metal-ligand complexes. By analyzing these interactions, researchers can design more effective and selective catalysts. For example, DFT calculations can be used to model the transition state of a catalytic reaction, providing insights into how the ligand influences the stereochemical outcome. nih.gov

In the context of palladium-catalyzed reactions, for example, the binding of a chiral cyclopropane-based ligand to the palladium center can create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. nih.gov Computational studies can simulate this process, calculating the energies of the diastereomeric transition states to predict the enantiomeric excess that might be expected experimentally.

While specific data for this compound is not available, the table below presents representative data from a DFT study on a related palladium-catalyzed cyclopropanation reaction to illustrate the type of information that can be obtained from such theoretical investigations.

ParameterValue (kcal/mol)Description
Oxidative Addition Barrier12.2Energy barrier for the initial addition of the substrate to the palladium catalyst.
Intermediate Stability-17.7Relative free energy of a stable intermediate complex in the catalytic cycle.
Protonation Barrier (Rate-Limiting Step)28.5The highest energy barrier in the catalytic cycle, determining the overall reaction rate. researchgate.net
Reductive Elimination Barrier15.4Energy barrier for the final step where the product is released from the catalyst.

These computational approaches are invaluable for accelerating the discovery and development of new catalysts based on cyclopropane scaffolds. By providing a molecular-level understanding of ligand-binding and catalytic mechanisms, theoretical studies can guide experimental efforts and reduce the need for extensive empirical screening.

Applications in Complex Molecule Synthesis

Strategy for Annulation and Spiro-Annulation Reactions

The inherent ring strain of the cyclopropane (B1198618) moiety in 1-(3-Bromopropyl)-1-methylcyclopropane, coupled with the presence of a terminal bromide, makes it an excellent candidate for annulation and spiro-annulation reactions. The strategy hinges on the dual reactivity of the molecule. The bromopropyl group can readily undergo nucleophilic substitution or be converted into an organometallic species, initiating an intramolecular reaction with the cyclopropane ring.

One key strategy involves the intramolecular alkylation of a nucleophile generated at a position alpha to an activating group, which then attacks the electrophilic carbon of the bromopropyl chain. Subsequent ring-opening of the cyclopropane can lead to the formation of a larger ring system.

Alternatively, the bromopropyl moiety can be used to tether the cyclopropane to another molecule. Subsequent intramolecular cyclization, often promoted by a Lewis acid or a transition metal catalyst, can then afford spirocyclic compounds. In these reactions, the methylcyclopropane (B1196493) unit acts as a three-carbon component, enabling [3+n] cycloaddition strategies for the construction of five- and six-membered spirocycles. While specific examples detailing the use of this compound are not abundant in readily available literature, the reactivity of similar bromopropyl-substituted cyclopropanes suggests its high potential in these transformations.

Below is a table summarizing potential annulation strategies:

Reaction TypeDescriptionPotential Product
Intramolecular AlkylationGeneration of a carbanion that displaces the bromide, followed by cyclopropane ring opening.Fused bicyclic systems
[3+2] CycloadditionReaction with a two-atom component after activation of the bromopropyl group.Spirocyclopentanes
[3+3] CycloadditionReaction with a three-atom component for the formation of six-membered rings.Spirocyclohexanes

Role in Polycyclic and Heterocyclic Framework Construction

The construction of complex polycyclic and heterocyclic frameworks is a cornerstone of modern synthetic chemistry, with significant implications for drug discovery and materials science. This compound serves as a valuable precursor for such structures due to its ability to participate in cascade reactions.

In the synthesis of polycyclic systems, the bromopropyl chain can be functionalized to introduce a reactive site that, upon activation, can trigger an intramolecular cascade involving the cyclopropane ring. For instance, conversion of the bromide to an azide (B81097) followed by reduction to an amine could initiate an intramolecular cyclization onto a suitably positioned carbonyl group, with the cyclopropane ring participating in a subsequent rearrangement to form a polycyclic core. Research on related vinylcyclopropanes has demonstrated the feasibility of using silylium-ion-activated cyclopropyl (B3062369) groups in intramolecular Friedel-Crafts alkylations to form tricyclic systems. nih.govnih.gov This highlights the potential of the activated cyclopropane ring within this compound to participate in similar complex bond-forming events.

For heterocyclic synthesis, the bromopropyl group is a key handle for introducing heteroatoms. Nucleophilic substitution of the bromide with heteroatom-containing nucleophiles (e.g., amines, thiols, alcohols) is a straightforward approach. The resulting intermediate can then undergo intramolecular cyclization. For example, reaction with a primary amine would yield a secondary amine that could then be induced to cyclize onto an activated position of a tethered aromatic ring, with the methylcyclopropane unit influencing the regioselectivity and stereoselectivity of the cyclization. The synthesis of various heterocyclic ring systems from cyclopropenones further illustrates the versatility of the cyclopropane motif in constructing nitrogen- and oxygen-containing heterocycles. nih.govresearchgate.net

Precursor for Advanced Organic Materials Synthesis

The unique properties of the cyclopropane ring, such as its high s-character and bent bonds, can impart interesting electronic and physical properties to larger molecules. This makes this compound a potential precursor for the synthesis of advanced organic materials.

The bromopropyl chain allows for the incorporation of the methylcyclopropane unit into polymeric structures or larger conjugated systems. For instance, the bromide can be converted into a functional group suitable for polymerization, such as a vinyl or an acetylene (B1199291) group. The resulting monomer could then be polymerized to yield polymers with pendant methylcyclopropyl groups, which could influence the material's thermal stability, rigidity, and electronic properties.

Furthermore, the reactivity of the cyclopropane ring itself can be exploited in the synthesis of novel materials. Under thermal or photochemical conditions, the cyclopropane ring can undergo ring-opening to form a 1,3-diradical, which can then participate in cycloaddition reactions or polymerizations. This reactivity could be harnessed to create cross-linked materials or to modify the surfaces of existing materials. While direct applications of this compound in materials science are still an emerging area of research, the foundational chemistry of cyclopropane-containing molecules suggests significant potential. For instance, 1-methylcyclopropene, a related compound, is utilized in materials science applications, indicating the utility of the methylcyclopropyl motif. usda.govusda.govgoogle.comgoogle.com

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. nih.govuomustansiriyah.edu.iqnih.goviipseries.org The rigid and three-dimensional nature of the methylcyclopropane core makes this compound an attractive scaffold for the generation of combinatorial libraries.

The bromopropyl group serves as a convenient attachment point for a variety of building blocks through nucleophilic substitution. By reacting the parent compound with a diverse set of amines, alcohols, thiols, or other nucleophiles, a library of compounds with a common methylcyclopropyl core and variable side chains can be readily generated.

Further diversification can be achieved by leveraging the reactivity of the cyclopropane ring. After the initial derivatization of the bromopropyl chain, the cyclopropane ring can be subjected to a second set of reactions, such as ring-opening or cycloaddition, to introduce additional points of diversity. This "two-tiered" approach to library synthesis can rapidly generate a large number of structurally complex and diverse molecules. The use of natural product-like scaffolds in combinatorial chemistry is a well-established strategy, and the unique geometry of the methylcyclopropane unit can provide access to novel chemical space. researchgate.net

The following table outlines a potential combinatorial library synthesis strategy:

StepReagent ClassResulting Diversity Point
1. Nucleophilic SubstitutionAmines, Alcohols, ThiolsR1 Side Chain
2. Cyclopropane Ring ReactionDienophiles, RadicalsModification of the core scaffold

This strategic use of this compound as a versatile scaffold underscores its potential to accelerate the discovery of new bioactive molecules and functional materials.

Future Research Directions and Unexplored Reactivity

Novel Catalytic Pathways for Functionalization

The presence of both a reactive C-Br bond and a strained cyclopropane (B1198618) ring in 1-(3-bromopropyl)-1-methylcyclopropane opens up a plethora of possibilities for novel catalytic functionalization. Future research should focus on developing selective catalytic systems that can target either moiety or engage both in unique transformations.

Cross-Coupling Reactions: The development of palladium-, nickel-, or copper-catalyzed cross-coupling reactions at the C-Br bond is a primary area for exploration. These reactions could introduce a wide variety of substituents, including aryl, vinyl, alkynyl, and alkyl groups, thereby creating a diverse library of 1-methyl-1-(functionalized propyl)cyclopropanes. A key challenge will be to achieve high chemoselectivity, avoiding premature ring-opening of the cyclopropane under the reaction conditions.

C-H Activation: Directed C-H activation of the cyclopropane ring or the propyl chain represents a more advanced and atom-economical approach to functionalization. Rhodium and palladium catalysts are known to mediate such transformations on related cyclopropane systems. Research could focus on developing directing groups that can be temporarily installed on the molecule to guide the catalyst to a specific C-H bond.

Ring-Opening Functionalization: The inherent strain of the cyclopropane ring can be harnessed for catalytic ring-opening reactions, leading to the formation of linear alkyl chains with defined stereochemistry. Lewis or Brønsted acids, in combination with transition metal catalysts, could be explored to promote ring-opening followed by functionalization with various nucleophiles.

A summary of potential catalytic transformations is presented in Table 1.

Catalyst SystemTarget MoietyPotential TransformationProduct Class
Pd(OAc)2 / SPhosC-BrSuzuki Coupling1-(3-Arylpropyl)-1-methylcyclopropane
NiCl2(dppp)C-BrKumada Coupling1-(3-Alkylpropyl)-1-methylcyclopropane
[Rh(cod)Cl]2C-H (cyclopropane)C-H Arylation2-Aryl-1-(3-bromopropyl)-1-methylcyclopropane
Sc(OTf)3Cyclopropane RingRing-Opening/Fluorination1-Bromo-4-fluoro-4-methylhexane

Table 1: Hypothetical Catalytic Pathways for the Functionalization of this compound. This table presents potential catalytic systems and transformations that could be explored in future research. The product classes are illustrative of the expected outcomes.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes wikipedia.org. The unique reactivity of strained rings makes cyclopropane derivatives attractive candidates for the development of novel bioorthogonal probes. While cyclopropenes have been more widely studied in this context nih.govnih.govescholarship.orgacs.org, the development of bioorthogonal reactions involving saturated cyclopropanes remains an open area of research.

Future work could focus on converting this compound into a bioorthogonal reporter. For instance, the bromide could be substituted with a functionality that can be "activated" in a biological environment to trigger a specific reaction. Alternatively, the strained cyclopropane ring itself could participate in a bioorthogonal reaction, such as a strain-promoted cycloaddition with a bioorthogonal partner.

Bioorthogonal ReporterActivation MethodReaction PartnerApplication
Azide-functionalized cyclopropaneStrain-promoted cycloadditionCyclooctyne-tagged biomoleculeIn vivo imaging
Tetrazine-functionalized cyclopropaneInverse-electron-demand Diels-AlderNorbornene-tagged biomoleculeProtein labeling
Caged cyclopropanePhoto-uncagingBioorthogonal probeSpatiotemporal control of labeling

Table 2: Potential Bioorthogonal Applications of this compound Derivatives. This table outlines hypothetical bioorthogonal reporters derived from the title compound, their activation methods, reaction partners, and potential applications.

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask jst.org.in. The synthesis and functionalization of this compound are well-suited for integration into continuous flow methodologies rsc.orgrsc.orgacs.org.

Continuous Synthesis: A multi-step flow synthesis could be designed for the continuous production of this compound, potentially starting from simple precursors. This would allow for the safe handling of reactive intermediates and reagents.

In-line Functionalization: The effluent from the synthesis reactor could be directly channeled into a second reactor for in-line catalytic functionalization, such as a cross-coupling reaction. This "telescoped" approach would streamline the synthesis of a library of derivatives.

Photochemical and Electrochemical Reactions: Flow reactors are particularly advantageous for photochemical and electrochemical reactions due to their high surface-area-to-volume ratio. Future research could explore the use of flow photochemistry or electrochemistry to enable novel transformations of this compound.

Flow Reactor TypeReaction TypePotential Advantage
Packed-bed reactorHeterogeneous catalysisCatalyst recycling, easy product separation
MicroreactorFast, exothermic reactionsEnhanced heat transfer, improved safety
PhotoreactorPhotochemical transformationsPrecise control of irradiation time and wavelength

Table 3: Potential Integration of this compound Chemistry into Flow Methodologies. This table suggests different types of flow reactors and their potential advantages for the synthesis and functionalization of the title compound.

Development of Asymmetric Synthetic Routes

The 1-methylcyclopropane moiety in the target molecule contains a quaternary stereocenter. The development of asymmetric synthetic routes to access enantiomerically enriched this compound would be of significant interest for applications in medicinal chemistry and materials science rsc.orgacs.orgrsc.orgresearchgate.net.

Asymmetric Cyclopropanation: Chiral catalysts, such as those based on rhodium, copper, or palladium, could be employed for the asymmetric cyclopropanation of a suitable olefin precursor. The challenge would be to achieve high levels of enantioselectivity in the formation of the quaternary center.

Chiral Auxiliary-based Methods: The use of chiral auxiliaries attached to the starting materials could provide a robust method for controlling the stereochemistry of the cyclopropanation step. Subsequent removal of the auxiliary would yield the desired enantiomerically pure product.

Kinetic Resolution: A racemic mixture of this compound could be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in high enantiomeric excess.

Asymmetric StrategyChiral SourcePotential Outcome
Catalytic Asymmetric CyclopropanationChiral Rh(II) catalystEnantioenriched this compound
Chiral Auxiliary ApproachEvans' oxazolidinoneDiastereoselective cyclopropanation
Enzymatic Kinetic ResolutionLipaseEnantiomerically pure starting material and product

Table 4: Potential Asymmetric Synthetic Routes to this compound. This table outlines different strategies for the asymmetric synthesis of the title compound, the source of chirality, and the potential stereochemical outcome.

Exploration of New Mechanistic Paradigms

The interplay between the strained cyclopropane ring and the reactive bromopropyl side chain could give rise to novel and unexpected reaction mechanisms. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for understanding and exploiting the unique reactivity of this molecule.

Radical Reactions: The C-Br bond can be homolytically cleaved to generate a radical species. The fate of this radical, including potential interactions with the adjacent cyclopropane ring (e.g., ring-opening or rearrangement), warrants investigation.

Ring-Opening Mechanisms: The mechanism of acid- or metal-catalyzed ring-opening could be studied to understand the factors that control the regioselectivity and stereoselectivity of the process uq.edu.au. Isotopic labeling studies and computational modeling could provide valuable insights.

Neighboring Group Participation: The cyclopropyl (B3062369) group could act as a neighboring group in nucleophilic substitution reactions at the C-Br bond, potentially leading to accelerated rates and unique stereochemical outcomes.

Mechanistic AspectInvestigative ToolPotential Insight
Radical reactivityEPR spectroscopy, DFT calculationsCharacterization of radical intermediates and transition states
Ring-opening pathwaysKinetic isotope effect studiesElucidation of the rate-determining step
Neighboring group participationHammett analysis, computational modelingQuantification of the electronic effect of the cyclopropyl group

Table 5: Potential Mechanistic Studies on this compound. This table highlights key mechanistic aspects to be investigated, the experimental and computational tools that could be employed, and the potential insights to be gained.

Q & A

Q. What are the established synthetic routes for 1-(3-Bromopropyl)-1-methylcyclopropane, and how can side reactions be minimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 1-methylcyclopropane derivatives with 1-bromo-3-chloropropane under basic conditions (e.g., NaOMe in methanol) can yield the target product. Key considerations include:
  • Temperature control : Reactions conducted at 0–25°C reduce elimination byproducts.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor substitution over elimination .
  • Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from unreacted starting materials.
  • Side reactions : Competing elimination pathways (e.g., dehydrohalogenation) are mitigated by avoiding strong bases like KOtBu unless intentionally targeting cyclopropene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The cyclopropane ring protons resonate as distinct multiplets (δ 0.5–1.5 ppm), while the bromopropyl chain shows signals at δ 1.8–3.5 ppm. ¹³C NMR confirms quaternary carbons in the cyclopropane ring (δ 15–25 ppm) .
  • IR Spectroscopy : C-Br stretching (~550–600 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) are diagnostic .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 193 for C₇H₁₁Br⁺) and fragmentation patterns (e.g., loss of Br or cyclopropane ring cleavage) validate the structure .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity compared to non-methylated analogs?

  • Methodological Answer : The methyl group on the cyclopropane ring introduces steric hindrance, altering reaction pathways:
  • Nucleophilic substitution : Bulkier nucleophiles (e.g., tert-butoxide) exhibit reduced efficacy due to hindered access to the bromopropyl chain. Smaller nucleophiles (e.g., methoxide) proceed efficiently .
  • Ring-opening reactions : Electrophilic additions (e.g., HBr) target less hindered positions, favoring products where the methyl group stabilizes carbocation intermediates via hyperconjugation .
  • Comparative studies : Kinetic assays using analogs like 1-bromo-3-phenylpropane (lacking methyl groups) reveal 2–3× faster reaction rates in non-methylated systems .

Q. How can computational models predict the regioselectivity of cyclopropane ring-opening reactions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and electron density distributions:
  • Electrophilic attack : Simulations show electrophiles (e.g., Br₂) preferentially attack the cyclopropane carbon adjacent to the methyl group due to reduced strain .
  • Solvent effects : Continuum solvation models (e.g., SMD) predict higher activation barriers in polar solvents, aligning with experimental yields in non-polar media .
  • Validation : Comparing computed IR spectra with experimental data ensures model accuracy .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Conflicting data often arise from variations in:
  • Purity of reagents : Trace moisture in solvents (e.g., methanol) can hydrolyze intermediates, reducing yields. Use Karl Fischer titration to verify solvent dryness .
  • Analytical methods : Compare yields quantified via GC-MS vs. NMR integration; GC-MS may underestimate due to volatility losses .
  • Replication : Follow protocols from EPA risk evaluations, which standardize conditions (e.g., 24-hour reaction times at 25°C) .

Stability and Degradation

Q. What factors influence the stability of this compound during storage, and how can degradation be mitigated?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the C-Br bond .
  • Temperature : Degradation rates double for every 10°C increase; storage at –20°C is optimal .
  • Degradation products : Monitor via HPLC for bromopropane byproducts, which indicate hydrolytic or oxidative breakdown .

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